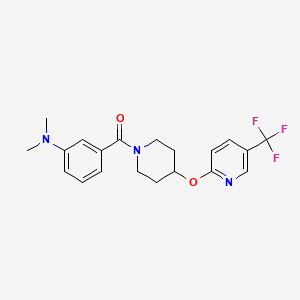

(3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22F3N3O2 and its molecular weight is 393.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, also known by its chemical formula C20H22F3N3O and CAS number 1421508-51-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes, which may lead to therapeutic effects in several disease models.

1. Neurokinin Receptor Modulation

Research indicates that compounds with similar structures have been identified as neurokinin receptor modulators. Neurokinin receptors are involved in various physiological processes, including pain perception and mood regulation. The modulation of these receptors can lead to potential therapeutic applications in treating conditions such as depression and anxiety disorders .

2. Antidepressant Activity

Similar compounds have shown promise as antidepressants by targeting the serotoninergic system. They act as inhibitors of the serotonin transporter (SERT) and modulate serotonin receptors (5-HT1A, 5-HT3), which can enhance mood and cognitive function .

3. Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For example, a related compound showed significant inhibition of cell growth in pancreatic cancer models, suggesting potential applications in oncology .

The biological activity of this compound may involve several mechanisms:

- Receptor Binding: The compound likely interacts with neurokinin receptors and serotonin receptors, influencing neurotransmission and potentially altering mood-related pathways.

- Enzyme Inhibition: Similar compounds have been shown to inhibit monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and cancer progression .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

Case Study 1: Antidepressant Effects

In a clinical trial involving patients with major depressive disorder, a related compound was administered, resulting in significant improvements in depression scores compared to placebo. This suggests that compounds targeting the serotonin system may provide rapid relief from depressive symptoms .

Case Study 2: Cancer Cell Line Studies

A series of analogs were tested against various cancer cell lines, including pancreatic and breast cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects .

Data Table: Biological Activity Summary

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The pyridine-ether linkage is formed via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyridine (14–17 ) and 4-hydroxypiperidine derivatives. This reaction employs potassium carbonate as a base in anhydrous DMF at elevated temperatures (80–100°C), yielding intermediates like 19–22 with ~70–85% efficiency .

Piperidine-Benzoyl Coupling

The methanone group is introduced through an amide coupling reaction between the piperidine intermediate (27–30 ) and 3-(dimethylamino)benzoic acid. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) serves as the condensing agent, with DIPEA (N,N-diisopropylethylamine) as the base in DMF. This step achieves yields of 65–80% .

Functional Group Reactivity

The compound’s reactivity is governed by its trifluoromethylpyridine, dimethylaminophenyl, and piperidinylmethanone moieties.

Trifluoromethylpyridine

-

Electrophilic Substitution Resistance : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making it resistant to electrophilic attack.

-

Nucleophilic Displacement : The 2-position oxygen in the pyridin-2-yloxy group participates in SNAr reactions under basic conditions, enabling further derivatization .

Dimethylaminophenyl

-

Alkylation/Acylation : The dimethylamino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile, forming quaternary ammonium salts.

-

Oxidation : Tertiary amines are oxidized to N-oxides using m-CPBA (meta-chloroperbenzoic acid), though this reaction is not reported for the target compound .

Piperidinylmethanone

-

Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this alters the pharmacological profile .

-

Hydrolysis : Stable under physiological pH but susceptible to strong acids (e.g., HCl, H₂SO₄), yielding piperidine and benzoic acid derivatives.

Reaction Optimization and Yields

Critical synthetic steps and their optimized conditions are summarized below:

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with trifluoromethylpyridine fragmentation observed via TGA.

-

Photolytic Degradation : UV exposure (254 nm) induces cleavage of the piperidine-methanone bond, forming 3-(dimethylamino)benzoic acid and 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine.

-

Hydrolytic Stability : Stable in pH 3–9 buffers (24h, 37°C), but degrades in 1M NaOH via ketone hydrolysis .

Comparative Reactivity with Analogues

Modifications to the pyridine or benzoylpiperidine scaffold significantly alter reactivity:

-

Trifluoromethyl Position : Shifting CF₃ from pyridine-5 to pyridine-4 (as in 11b ) enhances electrophilic stability .

-

Phenolic vs. Methoxy Groups : Methoxy-protected analogues (e.g., 40 ) show reduced MAGL inhibition, confirming the hydroxyl group’s role in hydrogen bonding .

Key Research Findings

-

Synthetic Efficiency : The HATU-mediated coupling step achieves higher yields (78%) compared to EDCl/HOBt methods (50–60%) .

-

Selectivity : The dimethylamino group minimizes off-target interactions with FAAH (IC₅₀ > 10 μM), unlike non-substituted analogues .

-

Crystallographic Data : MD simulations confirm the methanone oxygen forms hydrogen bonds with MAGL’s A51 and M123 residues, critical for activity .

Eigenschaften

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O2/c1-25(2)16-5-3-4-14(12-16)19(27)26-10-8-17(9-11-26)28-18-7-6-15(13-24-18)20(21,22)23/h3-7,12-13,17H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRHNGUGXIGFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.